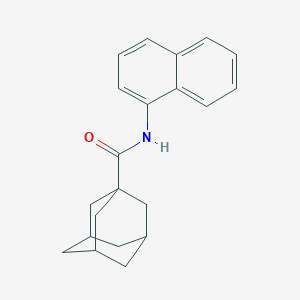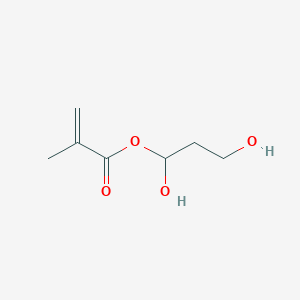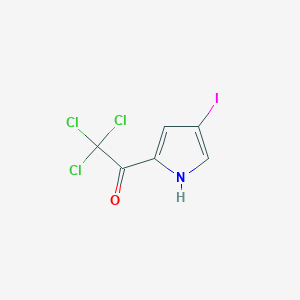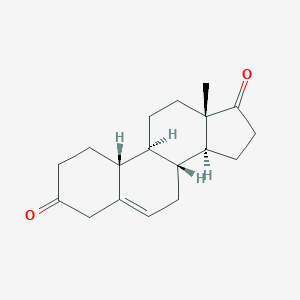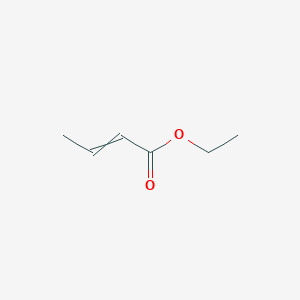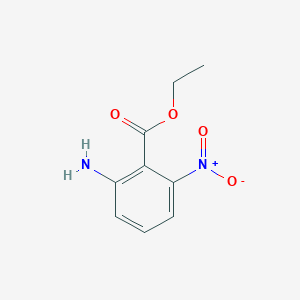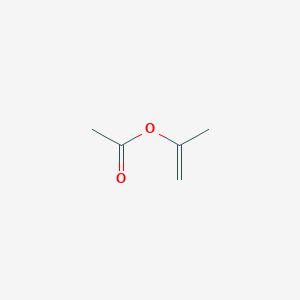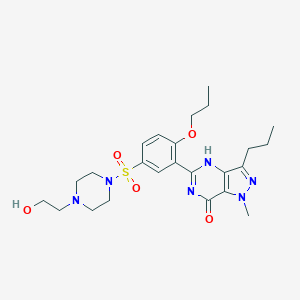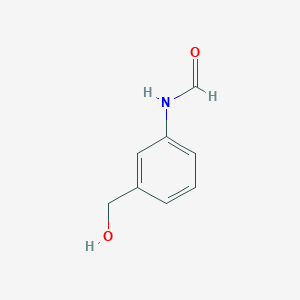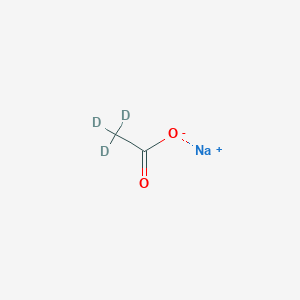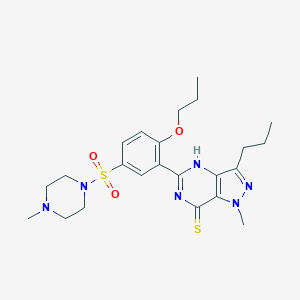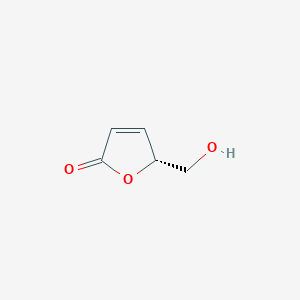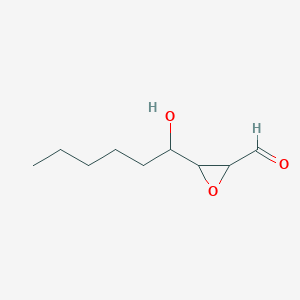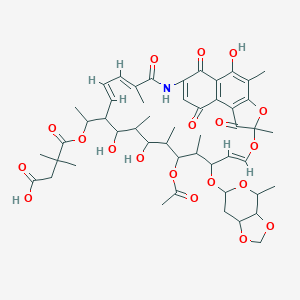
Kanglemycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanglemycin A is a natural product that was first isolated from the fermentation broth of Streptomyces kanglemyceticus in 2018. It belongs to the family of macrolide antibiotics and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of Kanglemycin A is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. It has been found to bind to the minor groove of DNA and disrupt the hydrogen bonding between the base pairs. This results in the inhibition of DNA replication and ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Kanglemycin A has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. Moreover, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Kanglemycin A has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Kanglemycin A in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer treatment. However, one of the limitations of using Kanglemycin A in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for the study of Kanglemycin A. One of the directions is to study its potential as an anti-inflammatory agent. Another direction is to investigate its mechanism of action in more detail. Moreover, it would be interesting to study the potential of Kanglemycin A in combination with other anti-cancer agents. Finally, it would be beneficial to develop more efficient methods for the synthesis of Kanglemycin A, which would make it more accessible for lab experiments.
Conclusion:
In conclusion, Kanglemycin A is a natural product that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and potential as an anti-cancer agent make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of Kanglemycin A is a complex process that involves several steps. The first step is the preparation of the macrolactone ring, which is achieved by using a combination of chemical and enzymatic methods. The second step involves the introduction of the sugar moieties, which are added using glycosylation reactions. The final step is the deprotection of the functional groups, which results in the formation of Kanglemycin A.
Aplicaciones Científicas De Investigación
Kanglemycin A has been extensively studied for its potential anti-cancer properties. Several studies have shown that Kanglemycin A can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Kanglemycin A has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
114153-91-2 |
|---|---|
Nombre del producto |
Kanglemycin A |
Fórmula molecular |
C50H63NO19 |
Peso molecular |
982 g/mol |
Nombre IUPAC |
4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |
Clave InChI |
KRBOMQKIXLJMRA-UTWSZFJISA-N |
SMILES isomérico |
CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES canónico |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Sinónimos |
kanglemeisu A kanglemycin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



